Permanent Ground-State Dipole Moment: Azulene Core vs. Isomeric Naphthalene Core
The azulene nucleus in the target compound confers a permanent ground-state dipole moment of ~1.08 D, arising from resonance delocalization between the electron-rich five-membered ring and the electron-deficient seven-membered ring. In stark contrast, its constitutional isomer naphthalene (and by extension naphthalene-only analogs such as 1-styrylnaphthalene) possesses a dipole moment of 0 D due to its alternant topology [1]. This intrinsic polarity in a purely hydrocarbon framework—without any heteroatom—is rare and directly influences intermolecular interactions, solubility in polar media, and interfacial dipole alignment at metal–organic contacts in electronic devices [2].
| Evidence Dimension | Ground-state electric dipole moment |
|---|---|
| Target Compound Data | ~1.08 D (azulene core; class-level value retained in 1-substituted azulenes) |
| Comparator Or Baseline | Naphthalene and naphthalene-only analogs: 0 D; 1-styrylnaphthalene: ~0 D |
| Quantified Difference | Δ ≈ 1.08 D (target core polar; naphthalene core non-polar) |
| Conditions | Gas-phase and solution measurements; DFT calculations (B3LYP/6-31G*); azulene versus naphthalene comparison [1] |
Why This Matters
A 1.08 D intrinsic dipole alters molecular packing, charge-transport anisotropy, and metal–organic interface energetics, making the target compound suitable for applications where polarizability in a hydrocarbon scaffold is required, unlike naphthalene-based analogs.
- [1] Xin, H., Hou, B. & Gao, X. Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Acc. Chem. Res. 2021, 54, 1737–1753. View Source
- [2] Klein, B.P. et al. Molecular topology and the surface chemical bond: alternant versus nonalternant aromatic systems as functional structural elements. Phys. Rev. X 2019, 9, 011030. View Source
